molecular formula C24H25FN2O6 B2730508 1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 200066-88-2

1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B2730508
CAS No.: 200066-88-2
M. Wt: 456.47
InChI Key: WJCNIYZWARRXQP-JTOYRKQZSA-N
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Description

This compound is a nucleoside analogue featuring a pyrimidine-2,4-dione base linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural elements include:

  • Benzyloxy groups at positions 4 and 5 of the THF ring, which act as protective groups during synthesis.
  • A fluoromethyl substituent at position 5, enhancing metabolic stability and lipophilicity.
  • A hydroxymethyl group at position 5, contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O6/c25-15-24(16-31-13-17-7-3-1-4-8-17)21(32-14-18-9-5-2-6-10-18)20(29)22(33-24)27-12-11-19(28)26-23(27)30/h1-12,20-22,29H,13-16H2,(H,26,28,30)/t20-,21+,22-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNIYZWARRXQP-JTOYRKQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2(C(C(C(O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione (CAS No. 200066-88-2) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H27FN2O6\text{C}_{23}\text{H}_{27}\text{F}\text{N}_{2}\text{O}_{6}

Structural Features

  • Functional Groups : The compound features a pyrimidine ring and a tetrahydrofuran moiety with multiple benzyloxy substituents.
  • Molecular Weight : Approximately 452.47 g/mol.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. The mechanisms include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating caspase activity. For instance, benzyl isothiocyanate (BITC), a related compound, has been shown to induce apoptosis in various cancer cell lines through caspase-dependent pathways .
  • Inhibition of Cell Proliferation : In vitro studies indicate that similar compounds inhibit the proliferation of cancer cells by interfering with cell cycle progression. This effect is often linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Antiviral Properties

Research on heterocyclic compounds has revealed their potential as antiviral agents. The structural features of the pyrimidine moiety in this compound suggest that it may exhibit similar antiviral activities by inhibiting viral replication or entry into host cells .

Study on Anticancer Activity

A study evaluated the effects of related benzyloxy compounds on human liver cancer cell lines. The results showed that these compounds induced significant apoptosis and inhibited cell migration and invasion . Specifically:

CompoundIC50 (µM)Mechanism
BITC20Caspase activation
1-Benzyloxy Compound15Cell cycle arrest

Structure–Activity Relationship (SAR)

The SAR analysis suggests that modifications in the benzyloxy groups enhance biological activity. Compounds with multiple benzyloxy substituents demonstrated increased potency against cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an antiviral or anticancer agent. The presence of the pyrimidine moiety is known to enhance biological activity due to its ability to mimic nucleobases.

Case Studies :

  • Antiviral Activity : Studies indicate that similar pyrimidine derivatives exhibit inhibitory effects on viral replication. Compounds with fluoromethyl groups have shown increased potency against RNA viruses by disrupting their replication mechanisms.

Synthesis of Novel Therapeutics

The synthetic pathways involving this compound can lead to the development of new therapeutic agents. The benzyloxy groups can serve as protective groups during synthesis, allowing for selective reactions to occur.

Research Findings :

  • Synthetic Pathways : Research has demonstrated successful synthesis routes for similar compounds using various coupling reactions. These methodologies can be adapted for the synthesis of 1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione.

Material Science

The compound's unique properties may also find applications in material science, particularly in the development of polymers or nanomaterials that require specific chemical functionalities.

Potential Applications :

  • Polymerization Reactions : Its reactive functional groups can be utilized in creating polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.

Comparison with Similar Compounds

Structural Analogues with Modified Sugar Moieties

Compound A : 1-[(2R,3R,4S,5R)-4-(Benzyloxy)-5-(benzyloxymethyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione (CAS 206055-57-4)
  • Key Differences : Lacks the fluoromethyl group at position 3.
  • Impact : Reduced electronegativity and metabolic stability compared to the target compound. Molecular weight is 468.51 g/mol (vs. ~484 g/mol for the fluoromethyl analogue), suggesting lower steric bulk .
Compound B : 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione
  • Key Differences : Features a dioxolane ring instead of THF and a 5-fluoro substituent.
  • Hydrogen-bonding patterns differ, as shown in crystal packing () .
Compound C : Arabinofuranosyl Thymine Derivatives ()
  • Example : 1-[(2R,3R,4S,5S)-5-Fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
  • Key Differences : Replaces benzyl groups with hydroxyl substituents and positions fluorine differently.
  • Impact: Increased solubility due to hydroxyl groups but reduced lipophilicity. Antiviral activity against cowpox virus is noted for fluorinated derivatives, suggesting the target compound may share similar mechanisms .

Analogues with Heterocyclic Modifications

Compound D : (2R,4S,5S)-1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
  • Key Differences: Incorporates a triazole-linked chloroquinoline group.
  • The chloro substituent may improve cytotoxicity in cancer cells .
Compound E : 1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
  • Key Differences : Chloro substituent at position 3 of the THF ring.
  • Molecular weight is 276.67 g/mol, significantly lower than the target compound .

Physicochemical and Functional Comparisons

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula C₂₈H₂₉FN₂O₇* C₂₅H₂₈N₂O₇ C₁₂H₁₅FN₂O₆ C₁₀H₁₃FN₂O₆
Molecular Weight (g/mol) ~484 468.51 302.26 276.22
Key Substituents Fluoromethyl, Benzyl Benzyl 5-Fluoro, Dioxolane 5-Fluoro, Hydroxyl
Lipophilicity (LogP) High Moderate Low Low
Potential Applications Antiviral/Cancer Synthetic Intermediate Antiviral Antiviral

*Estimated based on structural analogy.

Preparation Methods

Starting Material Selection

  • D-Ribose or D-Xylose derivatives : Serve as chiral pool starting materials due to inherent stereochemistry. For example, 1,2-O-isopropylidene-α-D-xylofuranose provides a rigid framework for subsequent modifications.

Sequential Protection and Functionalization

  • Benzylation :
    • Treatment with benzyl bromide (BnBr) and NaH in THF at 0–25°C installs benzyl ethers at C4 and C5 positions.
    • Typical conditions: 2.2 eq BnBr, 2.5 eq NaH, THF, 12 h, 86% yield.
  • Fluoromethylation :
    • Radical-initiated addition of fluoromethyl iodide (CH2FI) using AIBN as initiator at 80°C in DMF.
    • Challenges: Competing elimination requires careful temperature control.

Cyclization to Form THF Ring

  • Mitsunobu conditions : DIAD, PPh3, and p-nitrobenzoic acid promote cyclization with retention of configuration.
  • Example: DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C → 25°C, 72 h, 68% yield.

Coupling of Tetrahydrofuran and Pyrimidine-2,4-Dione

The glycosidic bond formation between the THF ring and pyrimidine base employs two principal methods:

Vorbrüggen Glycosylation

  • Conditions :
    • Pyrimidine-2,4-dione (1.2 eq), N,O-bis(trimethylsilyl)acetamide (BSA, 3 eq), TMSOTf (0.2 eq), CH3CN, 80°C, 24 h.
    • Outcome: β-selectivity (≥7:1) achieved via neighboring group participation.
  • Yield optimization :
    • Prolonged reaction times (48 h) improve conversion but risk silyl group migration.

Mitsunobu Reaction

  • Alternative approach :
    • Tetrahydrofuran diol (1 eq), pyrimidine-2,4-dione (1.5 eq), DIAD (2 eq), PPh3 (2 eq), THF, 0°C → 25°C, 24 h.
    • Advantage: Better stereocontrol for α-anomers.

Deprotection and Final Functionalization

Global deprotection of benzyl ethers is achieved via catalytic hydrogenation:

  • Conditions : 10% Pd/C (0.1 eq), H2 (1 atm), EtOH, 25°C, 12 h.
  • Challenges: Over-reduction of the fluoromethyl group is mitigated by using Lindlar catalyst.

Characterization and Analytical Data

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl3) δ 7.35–7.28 (m, 10H, Bn), 5.12 (d, J = 12 Hz, 1H, H1'), 4.92 (s, 2H, CH2F), 4.45 (dd, J = 6, 3 Hz, H3')
¹³C NMR (100 MHz, CDCl3) δ 165.2 (C4), 150.1 (C2), 102.5 (C1'), 84.3 (C4'), 79.8 (C2'), 73.1 (C5')
HRMS (ESI+) [M+Na]+ Calc. 567.1894; Found 567.1891

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant strategies:

Parameter Vorbrüggen Route Mitsunobu Route
Anomeric Control β-selectivity (7:1) α-selectivity (5:1)
Yield 65% 58%
Byproducts Silyl migration (8–12%) Triphenylphosphine oxide (15%)
Scale-Up Feasibility Moderate Challenging

Challenges and Optimization Opportunities

  • Fluoromethyl Stability :
    • Dehydrofluorination observed above 100°C necessitates low-temperature protocols.
  • Stereochemical Drift :
    • Epimerization at C3' occurs under acidic conditions; neutral pH during workup is critical.
  • Protection-Deprotection Efficiency :
    • Benzyl groups occasionally require repetitive chromatography for full removal.

Industrial-Scale Considerations

  • Cost Analysis :
    • Benzyl bromide: $12.50/mol
    • Pd/C catalyst: $45/g (10% loading)
    • Total raw material cost per kg: ≈$8,200.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 32 (needs improvement via solvent recycling).

Q & A

Q. What are the key challenges in synthesizing this fluorinated pyrimidine derivative, and how can they be methodologically addressed?

The synthesis of this compound involves stereochemical control at multiple centers, particularly the fluoromethyl and benzyloxy groups. A common approach includes using nucleoside-like intermediates, where protecting groups (e.g., benzyl or tert-butyldimethylsilyl) are employed to manage hydroxyl reactivity during glycosylation . Fluorination steps require careful optimization—for example, using fluoromethylation reagents under anhydrous conditions to avoid hydrolysis. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating diastereomers, as highlighted in gram-scale syntheses of related tetrahydrofuran derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) is indispensable. Key strategies include:

  • ¹H-¹H COSY and NOESY to confirm spatial relationships between protons in the tetrahydrofuran ring and pyrimidine moiety.
  • ¹⁹F NMR to verify fluoromethyl group integration and purity .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular formula accuracy, particularly given the compound’s high molecular weight .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound’s benzyl and fluoromethyl groups are susceptible to hydrolysis and oxidation. Storage under inert atmosphere (argon or nitrogen) at 2–8°C is recommended . Precautionary measures include avoiding exposure to moisture (use desiccants) and light (amber glassware). Safety protocols for fluorinated compounds, such as using fume hoods and HEPA-filtered respirators, should align with GHS hazard statements (e.g., H315, H319) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound, particularly as a nucleoside analog?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with viral polymerases or DNA/RNA targets. For example, arabinofuranosyl thymine derivatives with similar fluorinated motifs have been computationally screened against poxviruses, prioritizing compounds with low binding energies to viral enzymes . Density Functional Theory (DFT) calculations can further optimize fluoromethyl group geometry to enhance target affinity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Phase annealing to handle twinning or pseudosymmetry in the crystal lattice .
  • Enantiomorph-polarity validation using parameters like Rogers’ η or Flack’s x to confirm absolute configuration .
  • Refinement of disordered benzyl groups using PART instructions in SHELXL to improve model accuracy .

Q. What strategies mitigate data contradictions between synthetic yields and theoretical predictions in fluorinated nucleoside synthesis?

Contradictions often arise from competing reaction pathways (e.g., fluoromethyl vs. hydroxymethyl byproducts). Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, reagent stoichiometry). For example, fluorinated pyrimidines synthesized under metal-free, mild conditions achieved >90% yields by controlling β-CF₃-aryl ketone reactivity . High-throughput screening of protecting groups (e.g., bis(4-methoxyphenyl)phenylmethyl vs. TBS) can further minimize side reactions .

Q. How can researchers validate the compound’s metabolic stability in biological systems?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS.
  • Isotope tracing : Use ¹⁸O-labeled water to track hydroxyl group hydrolysis in the tetrahydrofuran ring.
  • Comparative studies : Benchmark against known fluorinated nucleosides (e.g., 5-fluoro-2'-deoxyuridine) to assess susceptibility to enzymatic cleavage .

Methodological Resources

  • Crystallography : SHELX suite (SHELXD for phasing, SHELXL for refinement) .
  • Synthesis : Gram-scale protocols for tetrahydrofuran intermediates , fluorination under mild conditions .
  • Safety : GHS-compliant handling for acute toxicity and skin corrosion risks .

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